4-Methoxy-2,6-dimethylpyridine 4-Methoxy-2,6-dimethylpyridine
Brand Name: Vulcanchem
CAS No.: 20815-02-5
VCID: VC3944066
InChI: InChI=1S/C8H11NO/c1-6-4-8(10-3)5-7(2)9-6/h4-5H,1-3H3
SMILES: CC1=CC(=CC(=N1)C)OC
Molecular Formula: C8H11NO
Molecular Weight: 137.18 g/mol

4-Methoxy-2,6-dimethylpyridine

CAS No.: 20815-02-5

Cat. No.: VC3944066

Molecular Formula: C8H11NO

Molecular Weight: 137.18 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxy-2,6-dimethylpyridine - 20815-02-5

Specification

CAS No. 20815-02-5
Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
IUPAC Name 4-methoxy-2,6-dimethylpyridine
Standard InChI InChI=1S/C8H11NO/c1-6-4-8(10-3)5-7(2)9-6/h4-5H,1-3H3
Standard InChI Key BCBIEDKMLUJHJE-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=N1)C)OC
Canonical SMILES CC1=CC(=CC(=N1)C)OC

Introduction

Structural and Physicochemical Properties

4-Methoxy-2,6-dimethylpyridine belongs to the pyridine derivative family, with a molecular formula of C8H11NO\text{C}_8\text{H}_{11}\text{NO} and a molecular weight of 137.18 g/mol . The substitution pattern on the pyridine ring significantly influences its electronic properties, as the methoxy group at the para position donates electron density through resonance, while the methyl groups at the ortho positions introduce steric hindrance.

Table 1: Key Physicochemical Data

PropertyValueSource
CAS Number20815-02-5
Molecular FormulaC8H11NO\text{C}_8\text{H}_{11}\text{NO}
Exact Mass137.084 g/mol
LogP (Partition Coefficient)1.707
PSA (Polar Surface Area)22.12 Ų

Synthesis and Manufacturing Pathways

Reduction of Nitro Derivatives

A common synthesis route involves the reduction of 5-methoxy-1,3-dimethyl-2-nitrobenzene using tin(II) chloride in ethanol under reflux conditions. Subsequent basification with sodium hydroxide yields 4-methoxy-2,6-dimethyl-aniline, which can be further functionalized . This method achieves a 78% yield, with purification via silica gel chromatography .

Multi-Step Industrial Processes

Patent literature describes a seven-step synthesis starting from ethyl 2-methylacetoacetate, involving condensation, chlorination, and oxidation reactions to produce 3,5-dimethyl-4-methoxy-2-hydroxymethylpyridine . Key steps include:

  • Nitration: Introduction of a nitro group to 2,3,5-trimethylpyridine.

  • Methoxy Substitution: Replacement of the nitro group with methoxy using sodium methoxide.

  • Rearrangement: Acetylation followed by hydrolysis to yield hydroxymethyl derivatives .

Table 2: Comparison of Synthesis Methods

MethodYieldKey ReagentsChallenges
Tin(II) Chloride Reduction78%SnCl₂, NaOHRequires chromatography
Multi-Step IndustrialN/ADimethyl sulfate, H₂O₂Complex purification

Chemical Reactivity and Acid-Base Equilibria

Conductance Studies in Nitrobenzene

Conductance measurements of equimolar complexes of 4-methoxy-2,6-dimethylpyridine NN-oxide (B) with trifluoroacetic acid (HA) in nitrobenzene reveal multiple equilibria . Using the Fuoss-Kraus equation:

F(Z)Λ=1Λ+ΛCy2F(Z)Λ2K\frac{F(Z)}{\Lambda} = \frac{1}{\Lambda_\infty} + \frac{\Lambda C y^2}{F(Z) \Lambda_\infty^2 K}

researchers determined formation constants (KfK_f), homoconjugation constants (KhK_h), and dissociation constants (KdK_d) .

Table 3: Equilibrium Constants at 25°C

ConstantValueSpecies Involved
KfK_f (AHB)10910^9BHA complex
Kh+K_h^+3.31×1043.31 \times 10^4(BHB)⁺
KdK_d1.36×1071.36 \times 10^{-7}A⁻ + HB⁺

The hydrogen bonding in AHB and BHBA complexes significantly impacts conductance, with steric effects from methyl groups altering bond strengths compared to 2,4,6-trimethylpyridine analogs .

Analytical Characterization Techniques

Spectroscopic Methods

  • NMR: 1H^1\text{H} NMR spectra confirm substitution patterns, with methoxy protons resonating at ~3.8 ppm and methyl groups at ~2.5 ppm .

  • Mass Spectrometry: ESI-MS profiles show a molecular ion peak at m/zm/z 137.08, consistent with the exact mass .

Conductance Measurements

Studies employ a dip-type cell with platinum electrodes to measure molar conductance (Λ\Lambda) across concentrations (10510^{-5} to 10210^{-2} mol/dm³) . Data fitting to the Fuoss-Kraus model validates the presence of ion pairs and triple ions in solution .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s N-oxide derivative (CAS 6890-59-1) is a precursor to hydroxymethyl and chloromethyl pyridines, critical in synthesizing anticoagulants and antipsychotics . For example, 3,5-dimethyl-4-methoxy-2-chloromethylpyridine is a key intermediate in rivaroxaban production .

Materials Science

Its electron-donating groups enhance catalytic activity in coordination polymers, particularly in hydrogenation reactions where nitrobenzene serves as a solvent .

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